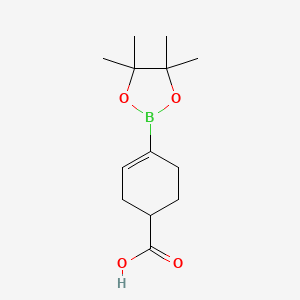

Ácido 4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)ciclohex-3-enocarboxílico

Descripción general

Descripción

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a similar compound, is a boronic acid derivative . It’s often used in borylation reactions, where it can form pinacol benzyl boronate when reacting with alkylbenzenes in the presence of a palladium catalyst . It can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Molecular Structure Analysis

The molecular structure of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a similar compound, has been determined . Its empirical formula is C6H13BO2 and its molecular weight is 127.98 .

Chemical Reactions Analysis

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can participate in several types of reactions. It can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane include a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .

Aplicaciones Científicas De Investigación

Reacciones de Borylación

Este compuesto se utiliza en la borylación en el enlace C-H bencílico de los alquilbencenos para formar pinacol bencil boronato, especialmente en presencia de un catalizador de paladio .

Hidroboración

Sirve como reactivo para la hidroboración de alquinos y alquenos alquílicos o arílicos, a menudo facilitado por catalizadores de metales de transición .

Reacciones de Acoplamiento de Suzuki

El compuesto está involucrado en reacciones de acoplamiento de Suzuki, que son fundamentales para crear enlaces carbono-carbono en la síntesis orgánica .

Esterificación y Derivatización

Se utiliza en procesos de esterificación y en la derivatización de compuestos como la polivinilamina .

Síntesis de Compuestos Etiquetados Isotópicamente

Los investigadores utilizan este compuesto para la síntesis de mercurio etiquetado isotópicamente, que es crucial para rastrear y estudiar el comportamiento del mercurio en varios sistemas .

Funcionalización para Aplicaciones de Detección

El compuesto ayuda en la funcionalización de materiales como el poli-SiNW para la detección de biomoléculas como la dopamina .

Síntesis Orgánica

Tiene importantes aplicaciones en la síntesis orgánica, proporcionando una ruta hacia varios compuestos orgánicos .

Aplicaciones de Sensores

Los ácidos bórico derivados de este compuesto se utilizan en aplicaciones de detección debido a sus interacciones con cis-dioles y su selectividad hacia analitos específicos .

Mecanismo De Acción

Target of Action

Similar compounds are known to target the benzylic c-h bond of alkylbenzenes .

Mode of Action

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylic acid interacts with its targets through a process known as borylation . This involves the addition of a boron atom to the target molecule. The compound can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Biochemical Pathways

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylic acid affects the biochemical pathway of borylation and hydroboration . These processes can lead to the formation of various boron-containing compounds, which have diverse downstream effects.

Result of Action

The molecular and cellular effects of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylic acid’s action would depend on the specific targets and pathways it affects. As mentioned, it can participate in borylation and hydroboration reactions, leading to the formation of various boron-containing compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylic acid. For instance, the presence of transition metal catalysts can facilitate its participation in hydroboration reactions . .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 4-TMC in laboratory experiments is that it is a small molecule, making it relatively easy to synthesize and use. Additionally, it has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. However, there are some limitations to using 4-TMC in laboratory experiments. For example, it is not known how it interacts with other molecules, and it is not known how it affects the activity of other enzymes.

Direcciones Futuras

There are several potential future directions for research involving 4-TMC. One potential direction is to further study the mechanism of action of 4-TMC, as this could lead to a better understanding of its effects on various biological processes. Additionally, further research could be conducted to study the effects of 4-TMC on other enzymes and transcription factors. Finally, further research could be conducted to study the effects of 4-TMC on other cell types and tissues.

Safety and Hazards

Propiedades

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BO4/c1-12(2)13(3,4)18-14(17-12)10-7-5-9(6-8-10)11(15)16/h7,9H,5-6,8H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVALPBGGKJPQPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B1471053.png)

![4-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1471058.png)

![3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine](/img/structure/B1471062.png)

![{[Amino(pyridin-4-yl)methylidene]amino}urea](/img/structure/B1471071.png)

![Methyl 5-[4-(benzyloxy)phenyl]pyridine-2-carboxylate](/img/structure/B1471075.png)